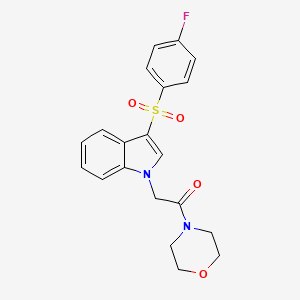

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Description

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4S/c21-15-5-7-16(8-6-15)28(25,26)19-13-23(18-4-2-1-3-17(18)19)14-20(24)22-9-11-27-12-10-22/h1-8,13H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNVYALMDCSRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated indole.

Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.

Morpholinoethanone Addition: Finally, the morpholinoethanone moiety is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, while the indole and morpholinoethanone moieties contribute to the overall stability and specificity of the interaction. This compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is best understood through comparison with analogs. Below is a detailed analysis:

Key Findings

Substituent Effects on Reactivity and Bioactivity The 4-fluorophenylsulfonyl group in the target compound offers a balance of electron-withdrawing effects and metabolic stability compared to the 4-chlorophenylsulfonyl analog . Chlorine’s larger atomic size may increase steric hindrance but reduce solubility. The absence of a benzyl group at N1 (vs.

Synthetic Complexity

- The target compound’s synthesis is less complex than triazole derivatives (e.g., the triazole-thioether analog in Table 1), which require multi-step heterocycle formation . However, sulfonylation of indole C3 may require precise temperature control to avoid byproducts .

Morpholine’s Role Morpholinoethanone moieties (common in the target compound and its analogs) improve aqueous solubility and act as hydrogen-bond acceptors, critical for pharmacokinetics .

Research Implications and Limitations

- Gaps in Data: Limited empirical data (e.g., melting points, solubility) for the target compound hinder direct comparisons. Studies on analogs suggest melting points of 132–230°C for sulfonamide-indole derivatives , but fluorine’s impact remains speculative.

Biological Activity

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 400.5 g/mol. The compound features an indole core, a sulfonyl group, and a morpholinoethanone moiety, which are critical for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The fluorophenyl and sulfonyl groups enhance binding affinity, allowing the compound to modulate various biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may interact with receptors in cellular signaling pathways, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in preclinical models.

Case Studies

Several studies have documented the biological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting significant anticancer potential .

- Anti-inflammatory Mechanism : A study showed that treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in a mouse model of acute inflammation .

Data Table: Summary of Biological Activities

Synthesis and Research Applications

The synthesis of this compound typically involves several steps starting from commercially available precursors. Common methods include:

- Fischer Indole Synthesis : Formation of the indole core.

- Suzuki-Miyaura Coupling : Introduction of the fluorophenyl group.

- Sulfonylation : Addition of the sulfonyl group via sulfonyl chloride reaction.

This compound serves as a valuable building block in organic synthesis, enabling the development of more complex molecules for further biological evaluation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Sulfonylation of the indole core using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 2 : Coupling with morpholinoethanone via nucleophilic substitution or amidation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended to isolate the final product .

- Validation : Confirm purity and structure using HPLC (>95% purity) and NMR (e.g., H, C, and F NMR for fluorophenyl group identification) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for the indole NH ( ~10-12 ppm), sulfonyl group (downfield shifts at ~7.5-8.5 ppm), and morpholine protons ( ~3.5-4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray Crystallography : Resolve bond lengths/angles for the sulfonyl-indole-morpholine framework; use SHELXL for refinement .

Advanced Research Questions

Q. How can contradictions in crystallographic data or biological activity be resolved?

- Methodological Answer :

- Crystallographic Conflicts : If bond angles deviate >5° from expected values, re-refine using SHELXL with updated restraints or collect higher-resolution data (e.g., synchrotron sources) .

- Biological Variability : Address discrepancies in IC values (e.g., ERK inhibition assays) by standardizing assay conditions (pH, temperature) and validating with orthogonal methods like SPR (surface plasmon resonance) .

Q. What computational strategies predict the compound’s mechanism of action and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., ERK) or receptors. Optimize docking parameters with flexible side chains and explicit solvent models .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .

Q. How to design derivatives to enhance solubility or target affinity?

- Methodological Answer :

- Solubility : Introduce polar groups (e.g., hydroxyl, amine) on the morpholine ring or fluorophenyl moiety. Assess logP via HPLC-derived hydrophobicity indices .

- Affinity Optimization : Perform SAR studies by substituting the sulfonyl group with bioisosteres (e.g., carboxylate) or modifying the indole C3 position. Validate with competitive binding assays .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data?

- Methodological Answer :

- Meta-Analysis : Use GraphPad Prism to pool data from multiple assays (e.g., IC, EC); apply ANOVA with post-hoc Tukey tests to identify outliers .

- Dose-Response Modeling : Fit sigmoidal curves (Hill equation) to resolve discrepancies in potency measurements .

Q. How to assess thermal stability and degradation pathways?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss at 10°C/min under nitrogen; degradation onset >200°C indicates stability .

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions; monitor via LC-MS for sulfone oxidation or indole ring cleavage .

Comparative and Structural Studies

Q. How does this compound compare structurally and functionally to related indole-sulfonyl derivatives?

- Methodological Answer :

- Structural Comparison : Overlay X-ray structures with analogs (e.g., 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide) to identify conserved pharmacophores .

- Functional Comparison : Test against a panel of kinase inhibitors (e.g., ERK, JAK2) to rank selectivity using kinome-wide profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.